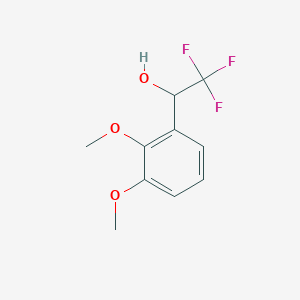![molecular formula C12H13Cl2FN2 B13602049 1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13602049.png)
1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride is a chemical compound that features a fluorophenyl group attached to a pyridine ring, with a methanamine group and two hydrochloride ions
Méthodes De Préparation
The synthesis of 1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-bromopyridine.
Grignard Reaction: The 4-fluorobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Cyclization: The alcohol is then cyclized with 2-bromopyridine under basic conditions to form the pyridine ring.
Amination: The resulting compound is then aminated using a suitable amine source to introduce the methanamine group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The dihydrochloride salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets, including neurotransmitter receptors and enzymes.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Chemical Research: The compound is used as a reference standard in analytical chemistry and as a reagent in various organic synthesis reactions.
Mécanisme D'action
The mechanism of action of 1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride can be compared with similar compounds such as:
2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone: This compound has a similar structure but lacks the methanamine group, resulting in different chemical and biological properties.
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: This compound features an additional fluorine atom on the pyridine ring, which can influence its reactivity and applications.
3-(4-Fluorophenyl)-1-Hydroxy-2-(Pyridin-4-Yl)-1H-Pyrrolo[3,2-B]Pyridine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H13Cl2FN2 |
|---|---|
Poids moléculaire |
275.15 g/mol |
Nom IUPAC |
[3-(4-fluorophenyl)pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H11FN2.2ClH/c13-10-5-3-9(4-6-10)11-2-1-7-15-12(11)8-14;;/h1-7H,8,14H2;2*1H |
Clé InChI |
JKNVEZGXSNBSLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)CN)C2=CC=C(C=C2)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


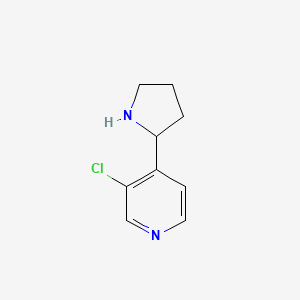
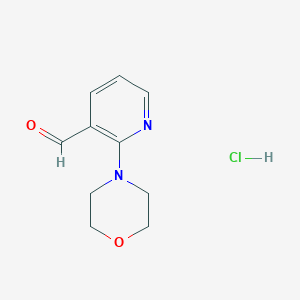
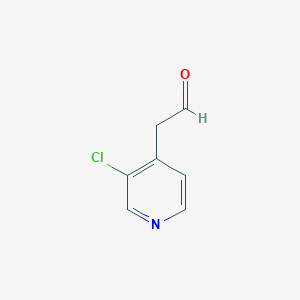
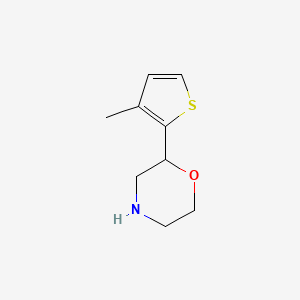
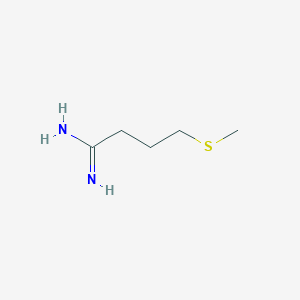
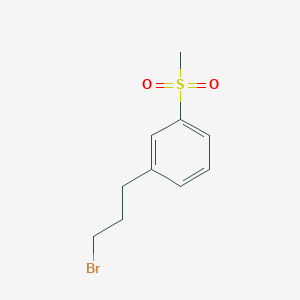
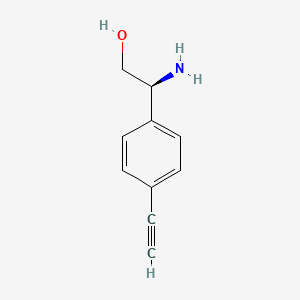
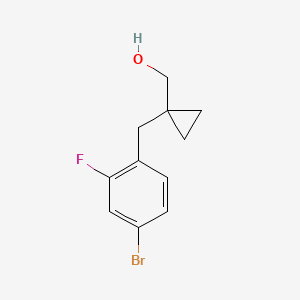


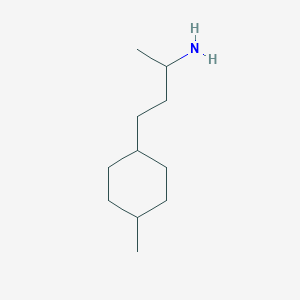
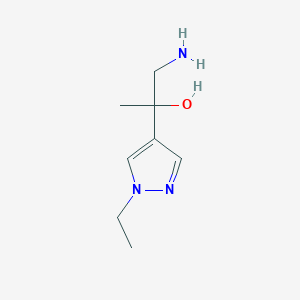
![2-(Benzo[d]thiazol-2-yl)-2-oxoacetic acid](/img/structure/B13602055.png)
